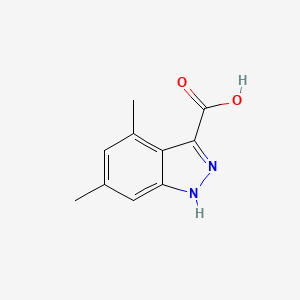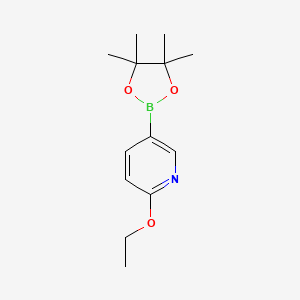
2-Éthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
“2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound with the empirical formula C13H20BNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOc1ncccc1B2OC(C)(C)C(C)(C)O2 . The InChI key is GRXNEZGBXVIORK-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé est utilisé comme matière première pour la synthèse d'intermédiaires pharmaceutiques . Les intermédiaires pharmaceutiques sont essentiels à la production de principes actifs (API), qui sont les substances contenues dans les médicaments qui produisent les effets désirés.
Synthèse de nouveaux copolymères
Le composé a été utilisé dans la synthèse de nouveaux copolymères à base de benzothiadiazole et d'unités d'arène riches en électrons . Ces copolymères peuvent avoir diverses applications, notamment dans la création de dispositifs électroniques organiques.
Inhibiteurs de la maturation du VIH
Un composé similaire, la 2-hydroxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine, a été utilisé dans la préparation de dérivés modifiés de l'acide bétulique C3 en tant qu'inhibiteurs de la maturation du VIH . Cela suggère que « 2-Éthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine » pourrait potentiellement avoir des applications similaires.
Borylation des alkylbenzènes
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane, un composé apparenté, a été utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes en présence d'un catalyseur au palladium pour former du pinacolate de benzyle de bore . Cela suggère que « this compound » pourrait potentiellement être utilisé dans des réactions similaires.
Hydroboration des alcynes et des alcènes
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane a également été utilisé pour l'hydroboration d'alcynes et d'alcènes alkyles ou aryles en présence de catalyseurs aux métaux de transition . Cela indique que « this compound » pourrait potentiellement être utilisé dans des réactions chimiques similaires.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar boronic acid compounds are known to interact with various enzymes and receptors in the body, acting as enzyme inhibitors or specific ligand drugs .
Mode of Action
They are often used in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds, oxidation, and reduction reactions .
Biochemical Pathways
Boronic acid compounds are known to play a key role in various biochemical pathways, including those involved in the synthesis of amino acids and in suzuki coupling reactions .
Result of Action
Boronic acid compounds are known to have a wide range of applications in pharmacy and biology, including their use as enzyme inhibitors and specific ligand drugs .
Action Environment
It is known that boronic acid compounds are generally stable under normal conditions but should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain their stability .
Analyse Biochimique
Biochemical Properties
It is known that boronic acids and their derivatives, like this compound, are often used in organic synthesis due to their ability to form stable covalent bonds with a variety of biomolecules .
Molecular Mechanism
It is known that boronic acids and their derivatives can form stable covalent bonds with a variety of biomolecules, which could potentially lead to changes in gene expression or enzyme activity .
Propriétés
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-6-16-11-8-7-10(9-15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUHWEZZHFBDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639887 | |
| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-01-7 | |
| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072945-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


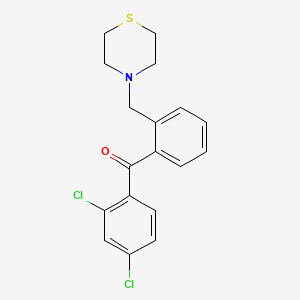
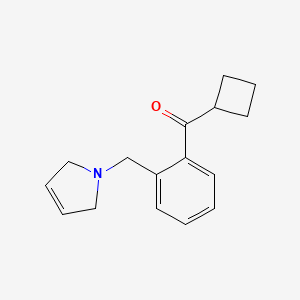

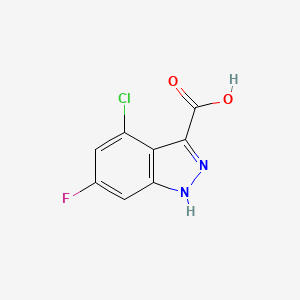
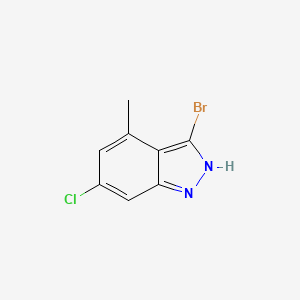
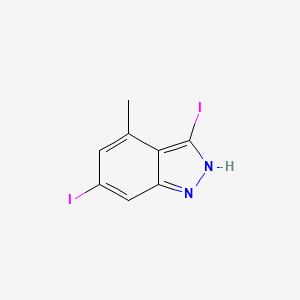





![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)

